5-(1-Methoxypropan-2-yl)cyclopenta-1,3-diene
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Overview
Description
5-(1-Methoxypropan-2-yl)cyclopenta-1,3-diene is a chemical compound with the molecular formula C9H14O It is a derivative of cyclopentadiene, featuring a methoxypropan-2-yl group attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxypropan-2-yl)cyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with 1-methoxypropan-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxypropan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentadienes
Scientific Research Applications
5-(1-Methoxypropan-2-yl)cyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Methoxypropan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. Additionally, its unique structure allows it to participate in various chemical reactions, leading to the formation of new compounds with distinct properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylcyclopenta-1,3-diene
- 5-Isopropylcyclopenta-1,3-diene
- 5-Phenylcyclopenta-1,3-diene
Comparison
Compared to similar compounds, 5-(1-Methoxypropan-2-yl)cyclopenta-1,3-diene stands out due to the presence of the methoxypropan-2-yl group, which imparts unique chemical and physical properties
Properties
CAS No. |
189138-98-5 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-(1-methoxypropan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14O/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
CWOOKIVXGNKNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C1C=CC=C1 |
Origin of Product |
United States |
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